molecular formula C42H24 B15250559 Dibenzo[f,j]phenanthro[9,10-s]picene CAS No. 190-23-8

Dibenzo[f,j]phenanthro[9,10-s]picene

Cat. No.: B15250559
CAS No.: 190-23-8
M. Wt: 528.6 g/mol
InChI Key: YJPAVAGSCBGPCP-UHFFFAOYSA-N
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Description

Dibenzo[f,j]phenanthro[9,10-s]picene is a polycyclic aromatic hydrocarbon with the molecular formula C42H24 and a molecular weight of 528.64 g/mol . This compound is known for its complex structure, which includes multiple aromatic rings, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[f,j]phenanthro[9,10-s]picene typically involves the cyclodehydrogenation of suitable precursors. One common method includes the vacuum pyrolysis of phenanthrene-9,10-dicarboxylic anhydride . This process requires high temperatures and controlled conditions to ensure the formation of the desired polycyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis and industrial chemistry may pave the way for more efficient production techniques in the future.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[f,j]phenanthro[9,10-s]picene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Dibenzo[f,j]phenanthro[9,10-s]picene has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibenzo[f,j]phenanthro[9,10-s]picene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the electronic properties of the compound and influence its reactivity in various chemical and biological systems .

Comparison with Similar Compounds

Properties

CAS No.

190-23-8

Molecular Formula

C42H24

Molecular Weight

528.6 g/mol

IUPAC Name

decacyclo[28.12.0.02,15.03,8.09,14.016,29.017,22.023,28.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41-henicosaene

InChI

InChI=1S/C42H24/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-37(31)39-33-21-9-3-15-27(33)28-16-5-11-23-35(28)41(39)42-36-24-12-6-18-30(36)29-17-4-10-22-34(29)40(38)42/h1-24H

InChI Key

YJPAVAGSCBGPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C5C6=CC=CC=C6C7=CC=CC=C7C5=C8C9=CC=CC=C9C1=CC=CC=C1C8=C24

Origin of Product

United States

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